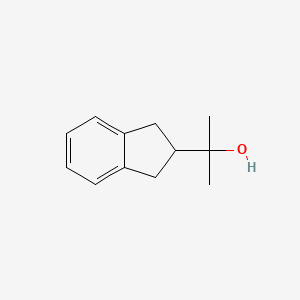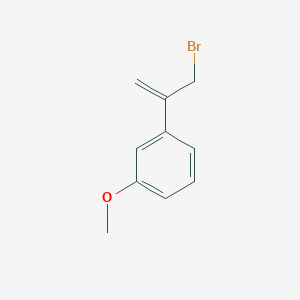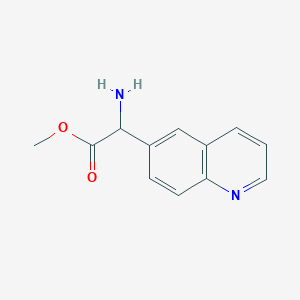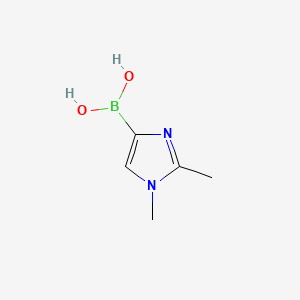![molecular formula C5H6ClN3 B13552942 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole CAS No. 98751-44-1](/img/structure/B13552942.png)
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]imidazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The presence of a chlorine atom at the 7th position enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of pyrazolo[1,5-a]imidazole oxides.
Reduction: Formation of dihydropyrazolo[1,5-a]imidazole derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-a]imidazole derivatives.
Aplicaciones Científicas De Investigación
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorine atom enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in the fused ring structure.
Imidazo[1,2-a]pyridines: Another class of heterocycles with similar biological activities but different structural features.
1H-pyrazolo[3,4-d]pyrimidines: Compounds with a similar pyrazole ring but fused with a pyrimidine ring.
Uniqueness
7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole is unique due to the presence of the chlorine atom at the 7th position, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propiedades
Número CAS |
98751-44-1 |
|---|---|
Fórmula molecular |
C5H6ClN3 |
Peso molecular |
143.57 g/mol |
Nombre IUPAC |
7-chloro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C5H6ClN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2 |
Clave InChI |
DSCRUDQDNIFFOX-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=C(C=N2)Cl)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)


![4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13552890.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)



![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)

![1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13552930.png)
![4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)
